9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)-
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Overview
Description
9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- is a complex organic compound with the molecular formula C22H18O7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- typically involves multi-step organic reactions. One common method starts with the condensation of 4-methyl-2H-furo[2,3-h]chromene-2,8-dione with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- involves interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 9-(3,5-dibromo-2-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8-dione
- 4-Methyl-9-(3,4,5-trimethoxybenzylidene)-2H-furo[2,3-h]chromene-2,8(9H)-dione
Uniqueness
9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxybenzylidene group enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C22H18O7 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(9Z)-4-methyl-9-[(3,4,5-trimethoxyphenyl)methylidene]furo[2,3-h]chromene-2,8-dione |
InChI |
InChI=1S/C22H18O7/c1-11-7-18(23)29-20-13(11)5-6-15-19(20)14(22(24)28-15)8-12-9-16(25-2)21(27-4)17(10-12)26-3/h5-10H,1-4H3/b14-8- |
InChI Key |
GLWVNVRADYUDNK-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC(=C(C(=C4)OC)OC)OC)C(=O)O3 |
Origin of Product |
United States |
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